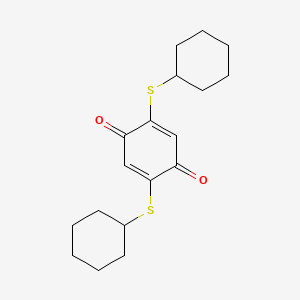

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as Dithiothreitol (DTT), is a reducing agent commonly used in biochemistry and molecular biology experiments. DTT is a small molecule with a molecular weight of 154.25 g/mol, and its chemical formula is C12H22O2S2.

Mécanisme D'action

The mechanism of action of DTT involves the reduction of disulfide bonds in proteins. DTT acts as a nucleophile, attacking the sulfur atoms in the disulfide bonds and forming a stable thiolate anion. This reaction breaks the disulfide bond and releases the two cysteine residues as free thiols. The reduction of disulfide bonds by DTT is a reversible process, and the thiol groups can be re-oxidized to form disulfide bonds.

Biochemical and Physiological Effects:

DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is rapidly excreted in the urine. However, DTT can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Avantages Et Limitations Des Expériences En Laboratoire

DTT has several advantages as a reducing agent in lab experiments. It is inexpensive, readily available, and easy to use. DTT is also highly effective at breaking disulfide bonds, making it a popular choice for protein biochemistry experiments. However, DTT has some limitations. It is sensitive to oxidation and can lose its reducing power if exposed to air or light. DTT can also interfere with some protein assays, and its use can lead to the formation of protein aggregates and other artifacts.

Orientations Futures

There are several potential future directions for research on DTT. One area of interest is the development of new reducing agents that are more stable and effective than DTT. Another area of research is the investigation of the effects of DTT on protein structure and function. Finally, research on the use of DTT in drug discovery and development could lead to the identification of new therapeutic targets and treatments for a variety of diseases.

Méthodes De Synthèse

DTT can be synthesized by the reaction of thionyl chloride with cyclohexanol, followed by the reaction of the resulting cyclohexyl chloride with sodium sulfide. The final product is obtained by the reaction of the intermediate cyclohexyl sulfide with maleic anhydride. The synthesis of DTT is a multi-step process that requires careful handling of the reagents and the use of appropriate protective equipment.

Applications De Recherche Scientifique

DTT is widely used in scientific research as a reducing agent that can break the disulfide bonds between cysteine residues in proteins. This property of DTT makes it an essential tool in protein biochemistry, where it is used to denature and reduce proteins for analysis by techniques such as gel electrophoresis and mass spectrometry. DTT is also used in the synthesis of peptides and in the preparation of DNA and RNA samples for analysis.

Propriétés

IUPAC Name |

2,5-bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h11-14H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNTXVKYFWJZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC(=O)C(=CC2=O)SC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)